molecular formula C14H30N2Na2O19P4 B1250904 Risedronate sodium hemi-pentahydrate CAS No. 329003-65-8

Risedronate sodium hemi-pentahydrate

Katalognummer: B1250904
CAS-Nummer: 329003-65-8
Molekulargewicht: 700.26 g/mol
InChI-Schlüssel: HYFDYHPNTXOPPO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Risedronate sodium hemi-pentahydrate is synthesized through the bisphosphonation of 3-pyridylacetic acid, followed by treatment with an appropriate base . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is typically crystallized from an aqueous solution to obtain the hemi-pentahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Risedronate sodium hemi-pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Osteoporosis Treatment
    • Postmenopausal Osteoporosis : Risedronate is indicated for the prevention and treatment of osteoporosis in postmenopausal women. Clinical trials have shown that it significantly increases BMD at critical skeletal sites and reduces the incidence of vertebral and non-vertebral fractures .
    • Osteoporosis in Men : Approved for treating osteoporosis in men, risedronate has demonstrated efficacy in improving BMD and reducing fracture risk .
    • Glucocorticoid-Induced Osteoporosis : It is effective in preventing bone loss associated with long-term glucocorticoid therapy, a common issue in patients requiring corticosteroids for various conditions .
  • Paget's Disease
    • Risedronate is utilized in treating Paget's disease, where it alleviates symptoms and induces radiological improvement in affected bones. Studies indicate that it can normalize biochemical markers associated with the disease .

Pharmacokinetics

  • Absorption : The oral bioavailability of risedronate is approximately 0.63%, with peak plasma concentrations reached within one hour after administration. Food intake can significantly reduce absorption .
  • Dosage Forms : Risedronate is available in various forms, including delayed-release tablets (35 mg once weekly) and standard tablets (5 mg daily) .

Case Studies

  • Postmenopausal Women
    • A study involving 5 mg daily doses demonstrated a significant increase in lumbar spine BMD over two years compared to placebo controls. Additionally, there was a notable reduction in new vertebral fractures among participants with a history of fractures .
  • Men with Osteoporosis
    • In a randomized controlled trial, men receiving 35 mg weekly doses exhibited improved BMD compared to those on placebo, with similar safety profiles observed across treatment groups .

Data Summary

ApplicationIndicationEfficacy Evidence
Postmenopausal OsteoporosisPrevention and treatmentIncreased BMD; reduced fracture risk
Osteoporosis in MenTreatmentImproved BMD; similar safety to placebo
Glucocorticoid-Induced OsteoporosisPreventionMaintains BMD during corticosteroid therapy
Paget's DiseaseTreatmentReduces pain; improves radiological findings

Adverse Effects

Risedronate is generally well-tolerated, with common adverse effects including gastrointestinal disturbances such as nausea and abdominal pain. Serious adverse events are rare but may include esophageal irritation if not taken correctly .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Risedronate sodium hemi-pentahydrate is unique due to its high potency and efficacy in preventing bone loss. It has a favorable safety profile and is well-tolerated by patients, making it a preferred choice for long-term treatment of osteoporosis .

Biologische Aktivität

Risedronate sodium hemi-pentahydrate is a pyridinyl bisphosphonate primarily used for the treatment of osteoporosis and other bone disorders. Its biological activity is characterized by its ability to inhibit bone resorption, particularly through the action on osteoclasts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical studies, and adverse effects.

Risedronate sodium exerts its effects by binding to hydroxyapatite in bone tissue, which leads to the inhibition of osteoclast-mediated bone resorption. The mechanism can be summarized as follows:

  • Binding : Risedronate binds to bone hydroxyapatite.
  • Release : During bone resorption, local acidification occurs, which releases risedronate into osteoclasts via fluid-phase endocytosis.
  • Induction of Apoptosis : Inside osteoclasts, risedronate inhibits farnesyl pyrophosphate synthase, leading to osteoclast apoptosis and reduced bone resorption .

Pharmacokinetics

The pharmacokinetic profile of this compound is notable for its low oral bioavailability and long terminal half-life:

  • Oral Bioavailability : Approximately 0.63%.
  • Maximum Absorption (Tmax) : Reached within 0.3 to 1 hour post-administration.
  • Half-Life : Initial half-life is about 1.5 hours; terminal half-life can extend up to 561 hours due to binding to bone .
  • Renal Excretion : The drug is primarily eliminated unchanged via the kidneys and unabsorbed doses are excreted in feces .

Osteoporosis Treatment

Risedronate has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Key findings from clinical trials include:

  • Efficacy : Significant increases in bone mineral density (BMD) and reductions in fracture risk have been observed in postmenopausal women receiving risedronate compared to placebo .
  • Biochemical Markers : Studies have shown that biochemical markers of bone turnover decrease significantly within one month of treatment, reaching maximum effects at three to six months .

Pediatric Use

A notable study investigated the safety and pharmacokinetics of risedronate in pediatric patients with osteogenesis imperfecta (OI). The study found:

  • Dosage : Patients received single doses ranging from 2.5 mg to 10 mg based on body weight.
  • Pharmacokinetics : Maximum serum concentrations (Cmax) increased with dose, with median Tmax occurring between 0.3 and 0.7 hours across groups .
Study ParameterResults (Osteoporosis)Results (Pediatric OI)
Cmax0.85 to 2.1 ng/mLDose-dependent increase
AUC5.8 to 14.67 ng*h/mLNot consistently increasing
Tmax~1 hour0.3 - 0.7 hours
Bone Turnover MarkersDecreased within 1 monthNot applicable

Adverse Effects

Risedronate sodium is generally well-tolerated; however, some adverse effects have been reported:

  • Gastrointestinal Issues : Commonly reported adverse reactions include abdominal pain, dyspepsia, and gastroesophageal reflux disease.
  • Serious Reactions : Serious adverse reactions occurred at rates of approximately 6.5% for delayed-release formulations and 7.2% for immediate-release formulations .

Eigenschaften

IUPAC Name

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDYHPNTXOPPO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2Na2O19P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329003-65-8
Record name Risedronate sodium hemi-pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISEDRONATE SODIUM HEMI-PENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 60 ml of purified water, 10.0 g of 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and 1.41 g of sodium hydroxide were added and dissolved at an elevated temperature of 65° C. After the dissolution, the resulting solution was cooled to 25° C. over 3 hours for crystallization. The obtained crystals were filtered and vacuum dried to obtain 8.0 g of risedronate sodium hemipentahydrate (64.7% of theoretical yield). (LOD by TGA=13.2%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate sodium hemi-pentahydrate
Reactant of Route 2
Risedronate sodium hemi-pentahydrate
Reactant of Route 3
Risedronate sodium hemi-pentahydrate
Reactant of Route 4
Risedronate sodium hemi-pentahydrate
Reactant of Route 5
Risedronate sodium hemi-pentahydrate
Reactant of Route 6
Risedronate sodium hemi-pentahydrate
Customer
Q & A

Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?

A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].

Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?

A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.